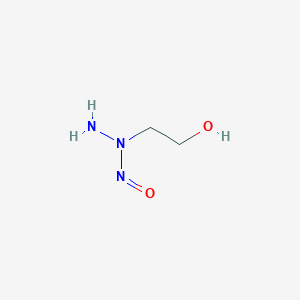
N-(2-Hydroxyethyl)nitrous hydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Hydroxyethyl)nitrous hydrazide is a chemical compound that belongs to the class of hydrazides It is characterized by the presence of a nitrous group and a hydroxyethyl group attached to the hydrazide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Hydroxyethyl)nitrous hydrazide typically involves the reaction of hydrazine with an appropriate aldehyde or ketone. One common method is the reaction of hydrazine hydrate with 2-hydroxyethyl nitrite under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained at around 0-5°C to ensure the stability of the nitrous group .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of catalysts such as copper or rhodium can also enhance the efficiency of the reaction .
Análisis De Reacciones Químicas
Types of Reactions
N-(2-Hydroxyethyl)nitrous hydrazide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitrous group to an amine group.
Substitution: The hydroxyethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions include nitroso derivatives, nitro compounds, amines, and various substituted hydrazides .
Aplicaciones Científicas De Investigación
N-(2-Hydroxyethyl)nitrous hydrazide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of hydrazones and Schiff bases.
Biology: The compound is studied for its potential antimicrobial and anticancer properties.
Industry: It is used in the synthesis of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of N-(2-Hydroxyethyl)nitrous hydrazide involves its interaction with cellular components. The compound can form hydrazones with aldehydes and ketones, which can then undergo further reactions. It is believed to exert its effects by interfering with cellular respiration and DNA synthesis, leading to cell death in microbial and cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
Hydrazine: A simple hydrazide with similar reactivity but lacks the hydroxyethyl and nitrous groups.
N-(2-Hydroxyethyl)hydrazine: Similar structure but without the nitrous group.
Nitrohydrazine: Contains a nitro group but lacks the hydroxyethyl group.
Uniqueness
N-(2-Hydroxyethyl)nitrous hydrazide is unique due to the presence of both the hydroxyethyl and nitrous groups, which confer distinct chemical properties and reactivity. This makes it a versatile compound for various applications in research and industry .
Propiedades
Número CAS |
62507-63-5 |
|---|---|
Fórmula molecular |
C2H7N3O2 |
Peso molecular |
105.10 g/mol |
Nombre IUPAC |
N-amino-N-(2-hydroxyethyl)nitrous amide |
InChI |
InChI=1S/C2H7N3O2/c3-5(4-7)1-2-6/h6H,1-3H2 |
Clave InChI |
KWCMSDGNMDJZHR-UHFFFAOYSA-N |
SMILES canónico |
C(CO)N(N)N=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[3-Methoxy-5-(propan-2-yl)phenyl]acetamide](/img/structure/B14514081.png)
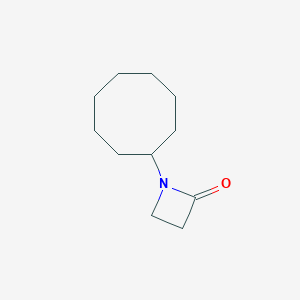
![3-(1,3-Diphenyl-1H-furo[3,2-c]pyrazol-5-yl)prop-2-enenitrile](/img/structure/B14514095.png)
![3-[(2,4,5-Trimethoxyphenyl)methyl]-4H-1-benzopyran-4-one](/img/structure/B14514096.png)

![Diethyl [9-(heptylamino)-9H-fluoren-9-yl]phosphonate](/img/structure/B14514115.png)

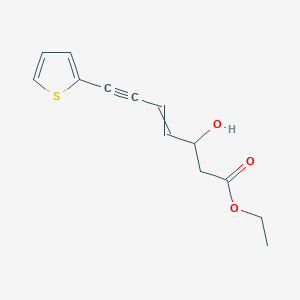
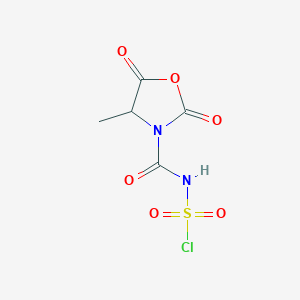
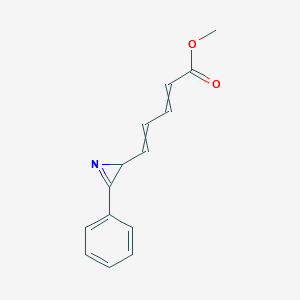
![6-[(1-Iodonaphthalen-2-YL)oxy]hexa-2,4-diyn-1-OL](/img/structure/B14514154.png)

![3-Methylidenespiro[5.7]trideca-1,4-diene](/img/structure/B14514168.png)
![6-chloro-2-ethyl-3H-imidazo[4,5-b]quinoxaline;sulfuric acid](/img/structure/B14514170.png)
